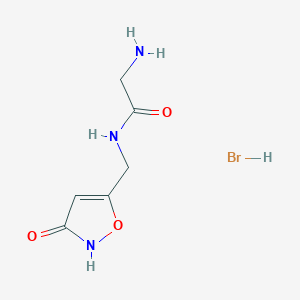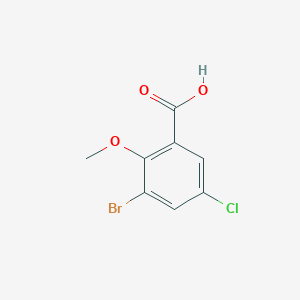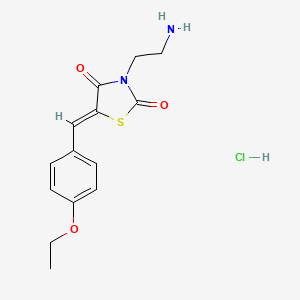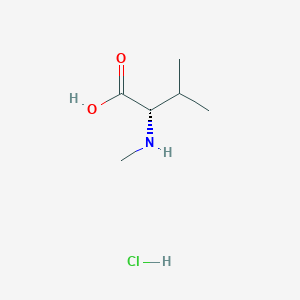
2-(2,3-Dihydrobenzofuran-5-yl)ethyl 4-methylbenzenesulfonate
Descripción general
Descripción
2-(2,3-Dihydrobenzofuran-5-yl)ethyl 4-methylbenzenesulfonate, also known as 2-(2,3-dihydrobenzofuran-5-yl)ethan-1-yl 4-methylbenzenesulfonate, is a novel sulfonate compound that has recently been identified and studied for its potential medicinal and scientific applications. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, 2-(2,3-dihydrobenzofuran-5-yl)ethyl 4-methylbenzenesulfonate has been studied for its potential use in the synthesis of drugs and other therapeutic agents.
Aplicaciones Científicas De Investigación
DNA Binding and Anticancer Activity
Research on mixed-ligand copper(II)-sulfonamide complexes, including derivatives of 4-methylbenzenesulfonate, has shown significant implications in DNA binding and anticancer activity. These complexes were found to interact with DNA and possess the potential to cause cell death primarily through apoptosis in human tumor cells, such as colon adenocarcinoma and leukemia T lymphocytes. The nature of the sulfonamide derivative was crucial in determining the DNA interaction and consequent biological effects (González-Álvarez et al., 2013).
Synthesis Techniques
A novel electrochemical method was developed for synthesizing 2,3-dihydrobenzofuran-3-ylacetic acids and related analogues, demonstrating an innovative approach in the chemical synthesis involving 2-(2,3-Dihydrobenzofuran-5-yl)ethyl 4-methylbenzenesulfonate derivatives (Senboku, Michinishi, & Hara, 2011).
Corrosion Inhibition
In the field of material science, certain derivatives of 4-methylbenzenesulfonate, such as 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate, have shown promising results as corrosion inhibitors for metals like aluminum in acidic environments. These compounds have demonstrated the ability to adhere to metal surfaces and significantly reduce corrosion rates (Ehsani, Moshrefi, & Ahmadi, 2015).
Fluorescent Labeling in Analytical Chemistry
In analytical chemistry, 2-(7H-dibenzo[a,g]carbazol-7-yl)ethyl 4-methylbenzenesulfonate (DBCETS) has been used as a fluorescent labeling reagent. It offers high detection sensitivity and selectivity for bile acid and free fatty acid in human serum, enhancing the capabilities of high-performance liquid chromatography with fluorescence detection (Li et al., 2012).
Antitumor and Tubulin Polymerization Inhibition
Dihydrobenzofuran lignans and related compounds have been evaluated for their potential antitumor activity. Some of these compounds showed significant activity against leukemia and breast cancer cell lines and were found to inhibit tubulin polymerization, a critical process in mitosis, indicating their potential as antimitotic and antitumor agents (Pieters et al., 1999).
Mecanismo De Acción
- Benzofuran derivatives, like our compound, have been associated with various biological activities, including nerve growth factor activation, anti-inflammatory effects, antioxidant properties, and anticancer activity .
- Experimental studies and computational modeling can provide insights into the exact mode of action .
Target of Action
Mode of Action
Biochemical Pathways
Propiedades
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4S/c1-13-2-5-16(6-3-13)22(18,19)21-11-8-14-4-7-17-15(12-14)9-10-20-17/h2-7,12H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYSYGFCWXQFGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC3=C(C=C2)OCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydrobenzofuran-5-yl)ethyl 4-methylbenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] (Z)-octadec-9-enoate](/img/structure/B1644339.png)




![1-Dodecanoyl-2-[cis-9-octadecenoyl]-3-hexadecanoyl-rac-glycerol](/img/structure/B1644352.png)


![5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1644370.png)




